molecular formula C15H24F6N2O5 B12974344 1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate

1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate

Cat. No.: B12974344
M. Wt: 426.35 g/mol
InChI Key: SWZATEQLFJDMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate typically involves the reaction of 4-aminocyclohexanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The trifluoroacetate salt is then formed by reacting the resulting compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminocyclohexyl)piperidin-4-ol hydrochloride
  • 1-(4-Aminocyclohexyl)piperidin-4-ol dihydrochloride

Uniqueness

1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate is unique due to its trifluoroacetate salt form, which may confer different solubility and stability properties compared to its hydrochloride counterparts

Properties

Molecular Formula

C15H24F6N2O5

Molecular Weight

426.35 g/mol

IUPAC Name

1-(4-aminocyclohexyl)piperidin-4-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H22N2O.2C2HF3O2/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;2*3-2(4,5)1(6)7/h9-11,14H,1-8,12H2;2*(H,6,7)

InChI Key

SWZATEQLFJDMHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCC(CC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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